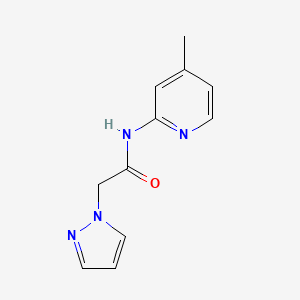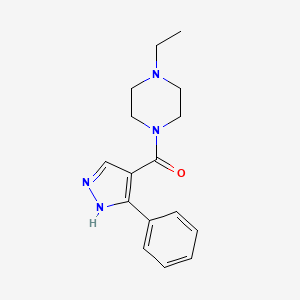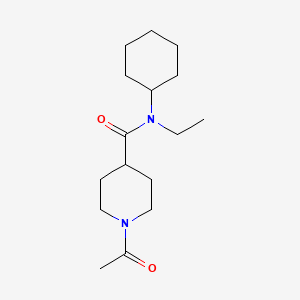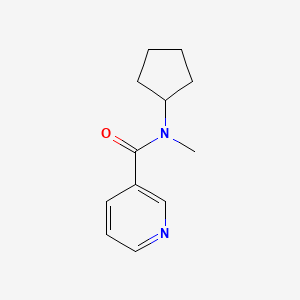
N-cyclopentyl-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methylpyridine-3-carboxamide (CPMPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. CPMPC is a derivative of pyridine and is also known by its chemical name, JNJ-1930942.
Wirkmechanismus
N-cyclopentyl-N-methylpyridine-3-carboxamide acts as a selective and potent agonist of the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuronal plasticity. This compound binding to the sigma-1 receptor leads to the activation of downstream signaling pathways, such as the inhibition of voltage-gated calcium channels and the modulation of intracellular calcium levels.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, depending on the target tissue and receptor subtype. In neuronal cells, this compound can modulate neurotransmitter release and synaptic plasticity, leading to the regulation of neuronal excitability and synaptic transmission. In immune cells, this compound can inhibit the production of pro-inflammatory cytokines and promote the activation of anti-inflammatory pathways, suggesting a potential role in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N-methylpyridine-3-carboxamide has several advantages as a tool for scientific research, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, this compound also has some limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential off-target effects on other receptor subtypes.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-N-methylpyridine-3-carboxamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the role of this compound in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune disorders and chronic pain. Additionally, the use of this compound as a tool for the study of sigma-1 receptor function in various tissues and disease models may provide new insights into the physiological and pathological roles of this receptor subtype.
Synthesemethoden
N-cyclopentyl-N-methylpyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of pyridine-3-carboxylic acid with cyclopentylmethylamine. The resulting intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methylpyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neuropathic pain, anxiety, and depression. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in the modulation of neuronal activity and neurotransmitter release. In pharmacology, this compound has been evaluated for its ability to modulate ion channels and transporters, such as the voltage-gated sodium channel and the dopamine transporter.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(11-6-2-3-7-11)12(15)10-5-4-8-13-9-10/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWYCZAJXFAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

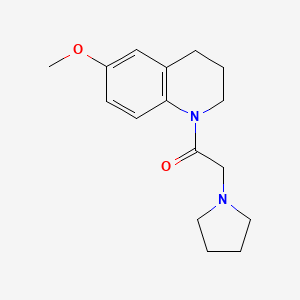
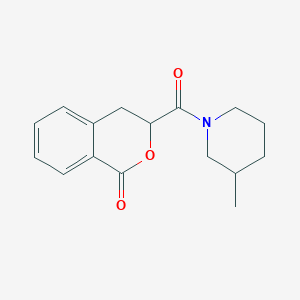
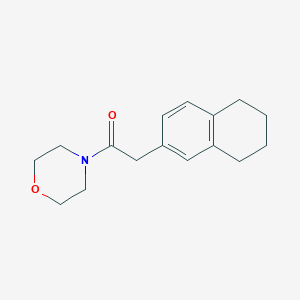
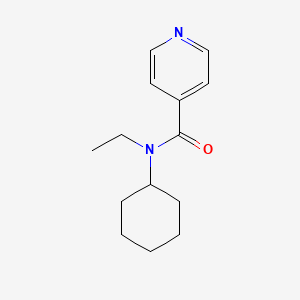
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
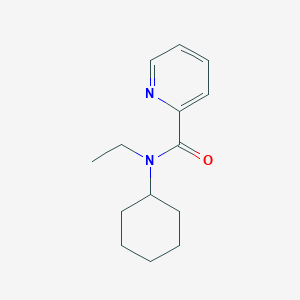
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)
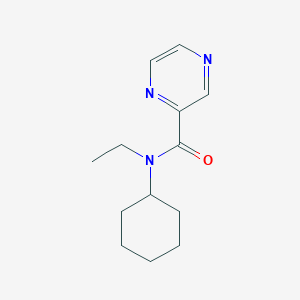
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)

